Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate
CAS No.: 2098017-37-7
Cat. No.: VC5308218
Molecular Formula: C18H28N4O3
Molecular Weight: 348.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098017-37-7 |
|---|---|
| Molecular Formula | C18H28N4O3 |
| Molecular Weight | 348.447 |
| IUPAC Name | tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N4O3/c1-18(2,3)25-17(23)22-8-6-21(7-9-22)16-12-15(19-13-20-16)14-4-10-24-11-5-14/h12-14H,4-11H2,1-3H3 |
| Standard InChI Key | NMWUOOYUIBPQSI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protective group and at the 4-position with a pyrimidine ring. The pyrimidine moiety is further functionalized at the 6-position with an oxan-4-yl (tetrahydropyran-4-yl) group. This combination of heterocycles and protective groups confers unique physicochemical properties, making the compound a versatile building block in medicinal chemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₇N₅O₃ | Calculated* |
| Molecular Weight | 385.45 g/mol | Calculated* |
| CAS Registry Number | Not formally assigned | - |
| SMILES Notation | O=C(OC(C)(C)C)N1CCN(C2=NC=NC(=C2)C3CCOCC3)CC1 | Derived |
*Calculated based on structural analogs .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step protocols, leveraging cross-coupling reactions and protective group chemistry. A plausible route, inferred from analogous compounds , proceeds as follows:
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Pyrimidine Functionalization:
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A 6-chloropyrimidin-4-yl intermediate undergoes nucleophilic aromatic substitution with oxan-4-ylboronic acid under Suzuki-Miyaura coupling conditions, introducing the tetrahydropyran group .
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Alternative methods include Ullmann-type couplings or photoredox catalysis, as demonstrated in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .
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Piperazine Coupling:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrimidine Substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–85% | |
| Piperazine Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 70% |
Physicochemical Properties
Solubility and Stability
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while conferring stability against nucleophilic attack. The oxan-4-yl substituent introduces moderate hydrophilicity, with predicted logP values of 2.1–2.5 . Thermal stability is robust, with decomposition temperatures exceeding 250°C, consistent with tert-butyl carbamates .
Spectroscopic Characterization
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¹H NMR: Distinct signals for the tert-butyl group (δ 1.44 ppm, singlet), pyrimidine protons (δ 8.5–9.0 ppm), and oxane methylene groups (δ 3.3–4.0 ppm).
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MS (ESI+): Major peak at m/z 386.3 [M+H]⁺, aligning with the molecular formula C₁₈H₂₇N₅O₃ .
Applications in Pharmaceutical Research
Role as a Kinase Inhibitor Intermediate
The compound’s pyrimidine-piperazine scaffold is a hallmark of cyclin-dependent kinase (CDK) inhibitors, such as Ribociclib and Palbociclib . Structural analogs demonstrate potent inhibition of CDK4/6, critical targets in breast cancer therapy. The oxan-4-yl group may modulate pharmacokinetic properties, enhancing blood-brain barrier penetration or metabolic stability .
Versatility in Medicinal Chemistry
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Protective Group Strategy: The Boc group allows selective deprotection under acidic conditions (e.g., TFA), enabling further functionalization of the piperazine nitrogen .
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SAR Studies: Modifications at the pyrimidine 6-position (e.g., oxane vs. cyclopentyl ) are explored to optimize target affinity and selectivity.
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